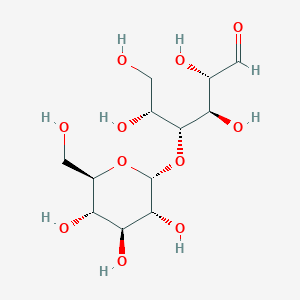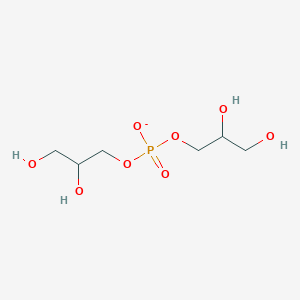
Bis(2,3-dihydroxypropyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerophosphoglycerol(1-) is an organophosphate oxoanion that is the conjugate base of glycerophosphoglycerol; major species at pH 7.3. It is a conjugate base of a glycerophosphoglycerol.
Wissenschaftliche Forschungsanwendungen
Exposure and Environmental Presence
- Organophosphate esters (OPEs) like Bis(2,3-dihydroxypropyl) phosphate are extensively used as flame retardants and plasticizers, and their presence is notable in indoor environments globally. Research indicates that early life exposure to OPEs can be a significant health risk factor for children, leading to growing concerns regarding their reproductive toxicity, carcinogenicity, and neurotoxicity (He et al., 2018).
Biocompatibility and Therapeutic Applications
- Ionic liquids (ILs) containing phosphate-based anion moieties, such as Bis(2,3-dihydroxypropyl) phosphate, have shown potential in biomedical applications. The IL choline dihydrogen phosphate, for example, has demonstrated an ability to improve the thermostability and shelf life of proteins. However, these ILs require comprehensive data on biocompatibility and cytotoxicity effects before they can be applied in biomedical fields (Weaver et al., 2010).
Flame Retardants and Plasticizers
- The metabolites of organophosphate flame retardants (OPFRs) exhibit variable receptor activities, with certain metabolites showing increased estrogenicity compared to their parent compounds. This characteristic highlights the role of Bis(2,3-dihydroxypropyl) phosphate and related compounds in various environmental and biological processes. Understanding these activities is crucial for assessing their impact on human health and the environment (Kojima et al., 2016).
Adhesive Polymers
- Compounds like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate exhibit properties suitable for adhesive polymers, with applications ranging from dental adhesives to industrial uses. Their unique properties, such as improved hydrolytic stability and non-cytotoxicity, make them valuable in various scientific and commercial applications (Moszner et al., 2006).
Catalysis and Reaction Mechanisms
- Research into the catalytic activity of Bis(2,3-dihydroxypropyl) phosphate-related compounds has uncovered their role in promoting cleavage and isomerization in chemical reactions. These findings have implications for the synthesis and design of various chemical products, including those used in pharmaceutical and industrial applications (Tsang et al., 2009).
Corrosion Protection
- The use of cerium phosphate inhibitors, which include derivatives of Bis(2,3-dihydroxypropyl) phosphate, in epoxy coatings on steel demonstrates effective and stable corrosion protection. This application highlights the compound's role in enhancing the longevity and durability of materials in adverse conditions (Morozov et al., 2019).
Chemical Sensing and Extraction
- Bis(2,3-dihydroxypropyl) phosphate and its analogs have been investigated for their potential in chemical sensing, especially in discriminating and signaling various phosphate compounds in aqueous solutions. This application is crucial in environmental monitoring and analytical chemistry (Ambrosi et al., 2009).
Eigenschaften
Produktname |
Bis(2,3-dihydroxypropyl) phosphate |
|---|---|
Molekularformel |
C6H14O8P- |
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
bis(2,3-dihydroxypropyl) phosphate |
InChI |
InChI=1S/C6H15O8P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-10H,1-4H2,(H,11,12)/p-1 |
InChI-Schlüssel |
LLCSXHMJULHSJN-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(COP(=O)([O-])OCC(CO)O)O)O |
Synonyme |
diglycerol phosphate glycerophosphoglycerol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




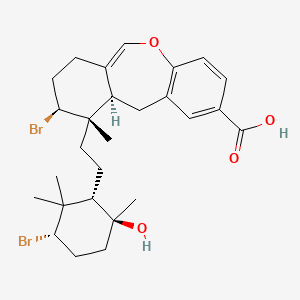
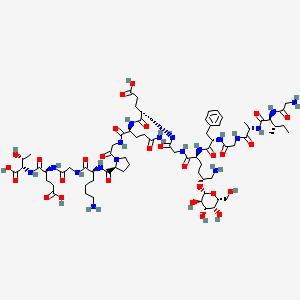
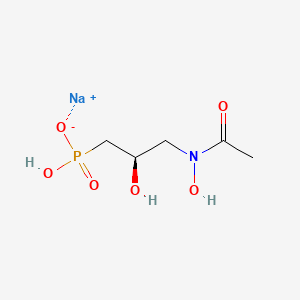
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)
![8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1262491.png)
![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)


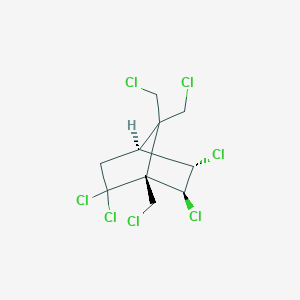
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
